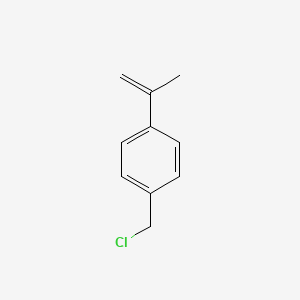
9H-Benzo(b)fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Benzo(b)fluoren-9-one is an organic compound with a complex polycyclic aromatic structure It is known for its unique photophysical properties, which make it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Benzo(b)fluoren-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . This reaction can be carried out in the presence of N-bromosuccinimide to yield highly functionalized benzamides.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes. For instance, the aerobic oxidation of fluorene in the presence of suitable catalysts can yield fluorenone derivatives, which can then be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 9H-Benzo(b)fluoren-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in excited state intramolecular proton transfer (ESIPT) reactions, which are significant in photophysical studies .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve the use of hydride donors.
Substitution: Substitution reactions often require halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various substituted fluorenones and benzamides, which have applications in materials science and pharmaceuticals .
Scientific Research Applications
9H-Benzo(b)fluoren-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Benzo(b)fluoren-9-one primarily involves its photophysical properties. The compound undergoes excited state intramolecular proton transfer (ESIPT), which is facilitated by intramolecular hydrogen bonding. This process is significant in the study of photochemical and photophysical reactions .
Comparison with Similar Compounds
9H-Fluoren-9-one: Shares similar photophysical properties and is used in similar applications.
1-Hydroxy-9H-fluoren-9-one: Known for its ESIPT dynamics.
1-Hydroxy-11H-benzo[b]fluoren-11-one: Another compound with significant ESIPT properties.
Uniqueness: 9H-Benzo(b)fluoren-9-one stands out due to its unique structure, which enhances its photophysical properties and makes it particularly useful in the study of ESIPT mechanisms and applications in materials science.
Properties
CAS No. |
109241-59-0 |
|---|---|
Molecular Formula |
C17H10O |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
benzo[b]fluoren-9-one |
InChI |
InChI=1S/C17H10O/c18-17-7-3-5-12-9-15-13(10-16(12)17)8-11-4-1-2-6-14(11)15/h1-10H |
InChI Key |
MZDGIVDOGXAKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CC4=CC=CC(=O)C4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


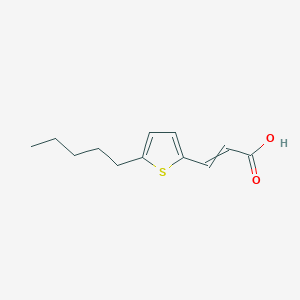
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
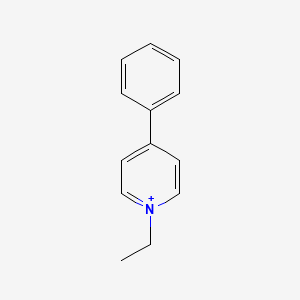
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
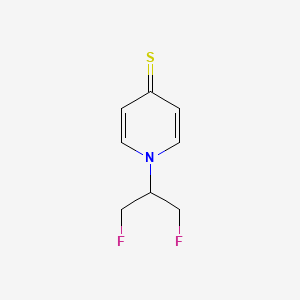
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
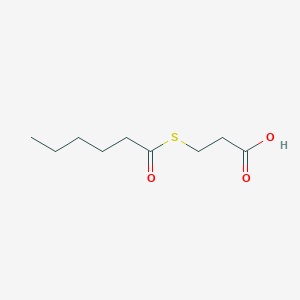
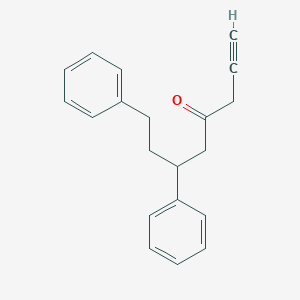
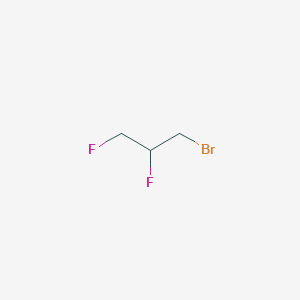

![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
